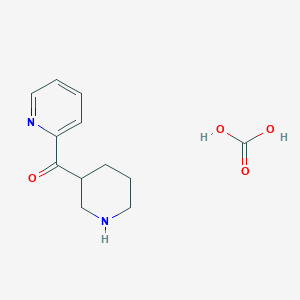

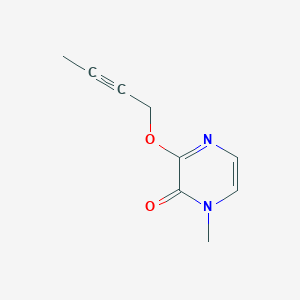

![molecular formula C20H13ClN4O3 B3007711 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide CAS No. 328254-90-6](/img/structure/B3007711.png)

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves intricate steps. Unfortunately, I don’t have specific analytical data for it, but it’s essential to verify its identity and purity during synthesis. Researchers have reported various synthetic routes, including condensation reactions and cyclization processes .

Chemical Reactions Analysis

This compound may participate in various chemical reactions, such as nucleophilic substitutions, reduction reactions, and cyclizations. Researchers have explored its reactivity and potential applications in medicinal chemistry .

Physical and Chemical Properties Analysis

- Melting Point : The compound exhibits a melting point range of approximately 120–122°C .

- Spectral Data :

- IR Spectrum : Notable peaks include N–H stretching (3226 cm⁻¹), C–H aromatic stretching (3040 cm⁻¹), and C=O stretching (1731 cm⁻¹) .

- 1H NMR Spectrum : Signals at 4.25 ppm (2H, CH₂), 7.36–7.84 ppm (4H, H aromatic), and a broad signal at 12.36 ppm (1H, NH) .

- 13C NMR Spectrum : Key resonances at 184.9, 137.9, 135.7, 132.9, 127.4, 125.3, 121.8, 116.7, and 36.4 ppm .

Applications De Recherche Scientifique

Potential Anticancer Agent

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide and its derivatives have been extensively studied for their potential as anticancer agents. Romero-Castro et al. (2011) synthesized a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, including a compound similar to this compound, and found them to be effective against various human cancer cell lines. In particular, these compounds showed significant cytotoxicity and induced apoptosis in cancer cells, suggesting their potential as potent anticancer agents (Romero-Castro et al., 2011).

Antihypertensive Activity

Research by Sharma et al. (2010) explored benzimidazole derivatives, including those similar to this compound, for their antihypertensive properties. These compounds demonstrated significant antihypertensive activity, highlighting their potential use in managing high blood pressure (Sharma et al., 2010).

Breast Cancer Cell Proliferation Inhibitor

A study by Thimmegowda et al. (2008) synthesized and characterized a series of benzimidazole derivatives. They found that these compounds, particularly one similar to this compound, were effective inhibitors of MDA-MB-231 human breast cancer cell proliferation. This highlights the compound's potential as a therapeutic agent for breast cancer (Thimmegowda et al., 2008).

Propriétés

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN4O3/c21-16-10-9-14(25(27)28)11-15(16)20(26)22-13-7-5-12(6-8-13)19-23-17-3-1-2-4-18(17)24-19/h1-11H,(H,22,26)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJMPTSTBHSHCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

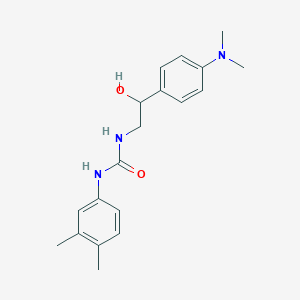

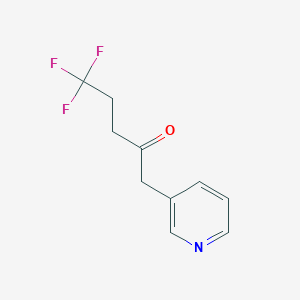

![4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B3007630.png)

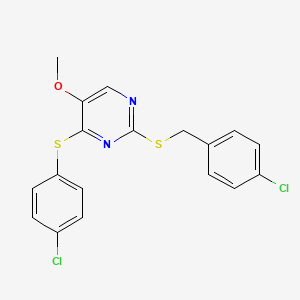

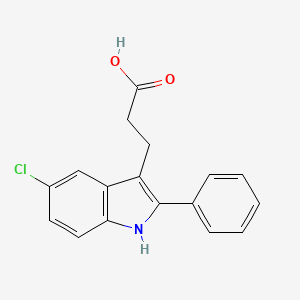

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3007631.png)

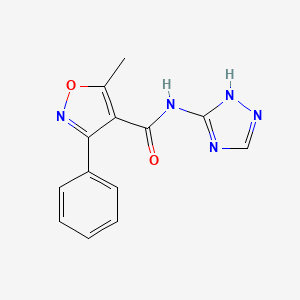

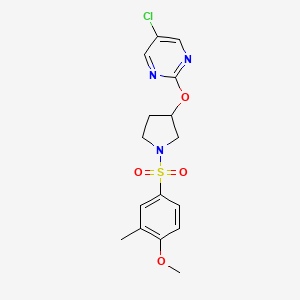

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3007644.png)

![7-(4-ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B3007646.png)

![4-(Benzylthio)-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3007647.png)

![N-(4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3007648.png)